Cas no 143120-88-1 (Cevan-6-one, 3-(b-D-glucopyranosyloxy)-20-hydroxy-,(3b,5a,17b,22b)- (9CI))

Cevan-6-one, 3-(b-D-glucopyranosyloxy)-20-hydroxy-,(3b,5a,17b,22b)- (9CI) structure
143120-88-1 structure
商品名:Cevan-6-one, 3-(b-D-glucopyranosyloxy)-20-hydroxy-,(3b,5a,17b,22b)- (9CI)
CAS番号:143120-88-1
MF:C33H53NO8
メガワット:591.77582
CID:148619
PubChem ID:132538

Cevan-6-one, 3-(b-D-glucopyranosyloxy)-20-hydroxy-,(3b,5a,17b,22b)- (9CI) 化学的及び物理的性質

名前と識別子

    • Cevan-6-one, 3-(b-D-glucopyranosyloxy)-20-hydroxy-,(3b,5a,17b,22b)- (9CI)
    • Hupehemonoside
    • (3beta,5alpha,17beta)-20-hydroxy-6-oxocevan-3-yl beta-D-glucopyranoside
    • 5alpha,14alpha,17beta,22beta-Cevanine-20beta-hydroxyl-3beta-O-beta-D-glucoside
    • Cevan-6-one, 3-(beta-D-glucopyranosyloxy)-20-hydroxy-, (3beta,5alpha,17beta,22beta)-
    • 67968-40-5
    • E80769
    • MFCD09701191
    • Imperialine 3-
    • CHEMBL3787024
    • AKOS003673941
    • (1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
    • Sipeimine-3-beta-D-glucoside
    • BDBM50270728
    • IMPERIALINE .BETA.-D-GLUCOSIDE [MI]
    • Q27268047
    • HY-107271
    • A-D-glucoside
    • CEVAN-6-ONE, 3-(.BETA.-D-GLUCOPYRANOSYLOXY)-20-HYDROXY-, (3.BETA.,5.ALPHA.,17.BETA.)-
    • 20-hydroxy-6-oxocevan-3-yl hexopyranoside
    • IMPERIALINE 3-.BETA.-D-GLUCOSIDE
    • Imperialine 3-b-D-glucoside
    • Cevan-6-one, 3-(beta-D-glucopyranosyloxy)-20-hydroxy-, (3beta,5alpha,17beta)-
    • Imperialine beta-D-glucoside [MI]
    • UNII-7C55W6L69V
    • Imperialine 3-??-D-glucoside
    • CS-0027834
    • 143120-88-1
    • Zhebeinonoside
    • 7C55W6L69V
    • Glucoimperialine
    • MS-30533
    • Imperialine 3-beta-D-glucoside
    • DTXSID90931753
    • インチ: InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1
    • InChIKey: DHQFYEJMFMYGCV-DLJWJMOOSA-N
    • ほほえんだ: OC[C@H]1O[C@@H](O[C@H]2CC[C@@]3([C@H]4C[C@H]5[C@@H]6CN7C[C@H](CC[C@H]7[C@@](C)(O)[C@@H]6CC[C@H]5[C@@H]4CC(=O)[C@H]3C2)C)C)[C@H](O)[C@@H](O)[C@@H]1O

計算された属性

  • せいみつぶんしりょう: 591.37711765g/mol
  • どういたいしつりょう: 591.37711765g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 42
  • 回転可能化学結合数: 3
  • 複雑さ: 1040
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 17
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 140Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

Cevan-6-one, 3-(b-D-glucopyranosyloxy)-20-hydroxy-,(3b,5a,17b,22b)- (9CI) 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:143120-88-1)Hupehemonoside
TBW00860
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ